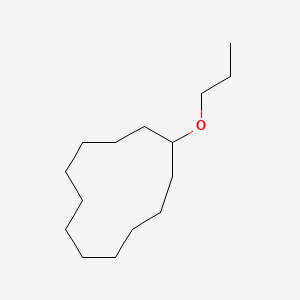

Propoxycyclododecane

Beschreibung

Propoxycyclododecane (chemical formula: C15H28O) is a cyclic alkane derivative featuring a 12-membered cyclododecane ring substituted with a propoxy (-OCH2CH2CH3) functional group. This compound is primarily utilized in industrial applications, such as polymer synthesis, surfactants, and specialty solvents, owing to its balanced lipophilicity and structural rigidity. Its cyclic backbone enhances thermal stability compared to linear alkanes, while the ether linkage imparts moderate polarity, enabling compatibility with both hydrophobic and hydrophilic systems .

Eigenschaften

CAS-Nummer |

67845-47-0 |

|---|---|

Molekularformel |

C15H30O |

Molekulargewicht |

226.40 g/mol |

IUPAC-Name |

propoxycyclododecane |

InChI |

InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |

InChI-Schlüssel |

DZWPQZGRFUZEDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1CCCCCCCCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.

Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .

Analyse Chemischer Reaktionen

Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclododecanone derivatives.

Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Cyclododecanone derivatives.

Reduction: Cyclododecanol derivatives.

Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Propoxycyclododecane has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of polymers, such as Nylon 12, and other complex organic compounds.

Biology: Employed in the stabilization of biological samples during microscopy and other analytical techniques.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

Wirkmechanismus

The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Propoxycyclododecane belongs to a class of functionalized cyclododecane derivatives. Below is a comparative analysis with key analogs:

1,2-Epoxydodecane

- Structure : Linear dodecane chain with an epoxide group (C12H24O).

- Molecular Weight : 184.32 g/mol (vs. 224.39 g/mol for Propoxycyclododecane).

- Reactivity : The epoxide group is highly reactive, enabling ring-opening polymerization and cross-linking reactions. In contrast, Propoxycyclododecane’s ether linkage is less reactive, favoring stability in prolonged storage .

- Applications: 1,2-Epoxydodecane is used in epoxy resins and adhesives, while Propoxycyclododecane serves as a non-reactive solvent for high-temperature processes.

- Safety : 1,2-Epoxydodecane requires stringent handling (e.g., protective gloves, eye protection) due to skin and eye irritation risks . Propoxycyclododecane’s safety profile is less documented but likely milder due to its inert ether group.

Cyclododecanol

- Structure : Cyclododecane with a hydroxyl group (C12H24O).

- Polarity : Higher polarity than Propoxycyclododecane due to the -OH group, making it more soluble in polar solvents.

- Applications: Used in fragrances and plasticizers. Propoxycyclododecane’s ether group reduces hydrogen-bonding capacity, limiting its use in polar formulations but enhancing compatibility with non-polar matrices.

Dodecane

- Structure : Linear alkane (C12H26).

- Thermal Stability : Propoxycyclododecane’s cyclic structure provides superior thermal resistance (decomposition >250°C vs. dodecane’s boiling point of 216°C).

Data Table: Key Properties of Propoxycyclododecane and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |

|---|---|---|---|---|---|

| Propoxycyclododecane | C15H28O | 224.39 | >250 (decomposes) | Moderate | High-temperature solvents, surfactants |

| 1,2-Epoxydodecane | C12H24O | 184.32 | 245–250 | Low | Epoxy resins, adhesives |

| Cyclododecanol | C12H24O | 184.32 | 254–256 | High | Fragrances, plasticizers |

| Dodecane | C12H26 | 170.34 | 216 | Non-polar | Solvents, lubricants |

Research Findings and Industrial Relevance

- Thermal Stability : Propoxycyclododecane’s cyclic structure delays thermal degradation compared to linear analogs like dodecane, making it suitable for high-temperature coatings .

- Solvent Performance: Its moderate polarity enables dissolution of semi-polar polymers (e.g., polyesters), outperforming non-polar dodecane and highly polar cyclododecanol in niche applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.